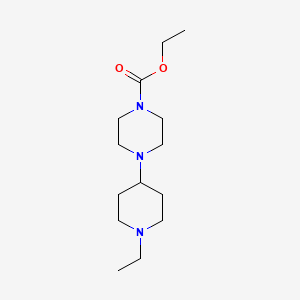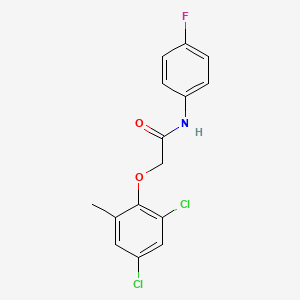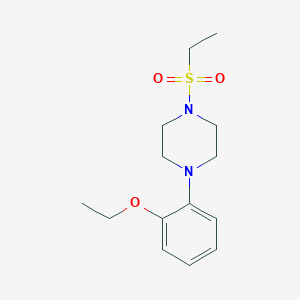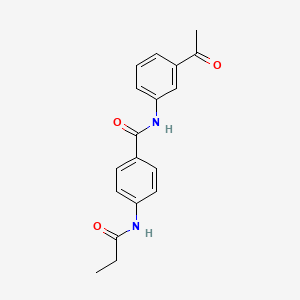
1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in pharmaceutical research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies related to the treatment of neurological disorders.
作用機序
The mechanism of action of 1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine involves the modulation of neurotransmitter levels in the brain. This compound acts as a selective serotonin and dopamine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine has significant biochemical and physiological effects on the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and behavior. It has also been shown to enhance cognitive function and memory retention.
実験室実験の利点と制限
One of the main advantages of using 1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine in lab experiments is its high affinity for serotonin and dopamine receptors, which makes it an ideal candidate for studying the effects of these neurotransmitters on the brain. However, one of the limitations of using this compound is its potential toxicity, which can lead to adverse effects on the brain and other organs.
将来の方向性
There are several future directions that can be explored in the research of 1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine. One possible direction is the study of its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another possible direction is the development of new derivatives of this compound with improved pharmacological properties and reduced toxicity. Additionally, more studies are needed to determine the long-term effects of this compound on the brain and other organs.
In conclusion, 1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine is a promising compound that has shown potential use in the treatment of various neurological disorders. Its high affinity for serotonin and dopamine receptors makes it an ideal candidate for studying the effects of these neurotransmitters on the brain. However, more research is needed to fully understand its pharmacological properties and potential toxicity.
合成法
The synthesis of 1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine involves the condensation of 2-fluoroaniline and 2-thiophenesulfonyl chloride with piperazine in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
1-(2-fluorophenyl)-4-(2-thienylsulfonyl)piperazine has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Studies have shown that this compound has a high affinity for serotonin and dopamine receptors, which are known to play a crucial role in the regulation of mood and behavior.
特性
IUPAC Name |
1-(2-fluorophenyl)-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S2/c15-12-4-1-2-5-13(12)16-7-9-17(10-8-16)21(18,19)14-6-3-11-20-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGYYMPXXUWANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5843064.png)



![3-(difluoromethyl)-5-(methylthio)-N-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5843112.png)
![N-[4-(acetylamino)-3-methoxyphenyl]benzamide](/img/structure/B5843121.png)

![5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5843136.png)
![2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843144.png)



